![molecular formula C4H11N2NaO3S B109355 Ethanesulfonic acid, 2-[(2-aminoethyl)amino]-, monosodium salt CAS No. 34730-59-1](/img/structure/B109355.png)

Ethanesulfonic acid, 2-[(2-aminoethyl)amino]-, monosodium salt

Übersicht

Beschreibung

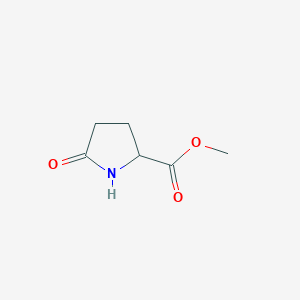

Sodium 2-[(2-aminoethyl)amino]ethanesulphonate, also known as amiloride, is a pharmacological agent employed in the management of cystic fibrosis to alleviate pulmonary manifestations through its mucolytic properties . It is an organic compound with the chemical formula NaO2SCH2CH2NHEt2 .

Molecular Structure Analysis

The molecular structure of Sodium 2-[(2-aminoethyl)amino]ethanesulphonate can be found in various chemical databases .

Physical And Chemical Properties Analysis

Sodium 2-[(2-aminoethyl)amino]ethanesulphonate is described as a light yellow liquid .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

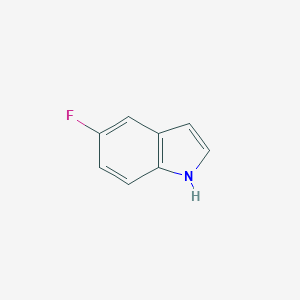

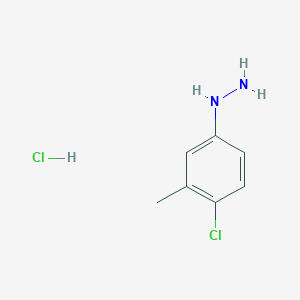

Ethanesulfonic acid derivatives have been extensively studied for their reactivity and potential in synthesizing complex compounds. For instance, Shalygina et al. (1971) demonstrated the production of indole derivatives from salts of 2-nitro-1-(3′-indolyl)ethanesulfonic acid, highlighting its role in the synthesis of compounds like 3-indolyl-taurine Shalygina, Kostyuchenko, Vinograd, & Suvorov, 1971. Similarly, the development of new Gemini surfactants from ethenesulfonic sodium, as researched by Xing Ya-cheng (2008), underscores the compound's significance in creating surface-active agents Xing Ya-cheng, 2008.

Biological Applications

The compound's application extends into biological research, where its derivatives have been used to study membrane interactions. Kramer et al. (1982) investigated bile-salt-binding polypeptides in hepatocytes, employing the sodium salts of ethanesulfonic acid derivatives as photoaffinity labels, indicating the compound's utility in biochemical studies Kramer, Bickel, Buscher, Gerok, & Kurz, 1982.

Material Science and Surface Chemistry

In the realm of material science and surface chemistry, the compound serves as a precursor for the synthesis of advanced materials and surfactants. The work by Bilinovich et al. (2011) on the coordination of ethanesulfonic acid-based buffers with metal ions to form polymeric complexes exemplifies its role in developing novel materials Bilinovich, Panzner, Youngs, & Leeper, 2011.

Environmental and Analytical Chemistry

Ethanesulfonic acid and its derivatives are pivotal in environmental studies and analytical chemistry. For example, the synthesis and characterization of protic hydroxylic ionic liquids by Shevchenko et al. (2017) showcase the compound's potential in creating environmentally friendly solvents with unique properties Shevchenko, Gumenna, Korolovych, Stryutsky, Trachevsky, Hrebnov, Klepko, Klymenko, Shumsky, Davydenko, & Ledin, 2017.

Pharmacology and Biomedical Research

Although the request specified the exclusion of drug use and dosage, it's noteworthy that research in this domain often intersects with the compound's broader biochemical applications. For instance, studies on the compound's role in enhancing the performance of fuel cell catalysts (Xu, Qi, & Kaufman, 2003) indirectly contribute to biomedical engineering by improving energy sources for medical devices Xu, Qi, & Kaufman, 2003.

Safety And Hazards

Zukünftige Richtungen

Sodium 2-[(2-aminoethyl)amino]ethanesulphonate is used in the preparation and performance of waterborne polyurethane with ethylenediamine sodium sulfonate as a hydrophilic group. It is also used as a crosslinking agent for siloxane coating for transparent plastics . These applications suggest potential future directions in the fields of polyurethane production and siloxane coating.

Eigenschaften

IUPAC Name |

sodium;2-(2-aminoethylamino)ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O3S.Na/c5-1-2-6-3-4-10(7,8)9;/h6H,1-5H2,(H,7,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRRABDXZDGRGPC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCS(=O)(=O)[O-])N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N2NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3067869 | |

| Record name | Ethanesulfonic acid, 2-[(2-aminoethyl)amino]-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanesulfonic acid, 2-[(2-aminoethyl)amino]-, monosodium salt | |

CAS RN |

34730-59-1, 1187926-62-0, 880105-45-3, 960587-60-4 | |

| Record name | Ethanesulfonic acid, 2-((2-aminoethyl)amino)-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034730591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonic acid, 2-[(2-aminoethyl)amino]-, sodium salt (1:1), polymer with 1,6-diisocyanatohexane, .alpha.-hydro-.omega.-hydroxypoly(oxy-1,4-butanediyl) and 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanesulfonic acid, 2-[(2-aminoethyl)amino]-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanesulfonic acid, 2-[(2-aminoethyl)amino]-, sodium salt (1:1), polymer with 1,6-diisocyanatohexane, dimethyl carbonate, 1,6-hexanediol and .alpha.-hydro-.omega.-hydroxypoly[oxy(methyl-1,2-ethanediyl)], polyethylene-polypropylene glycol mono-Bu ether-blocked | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanesulfonic acid, 2-[(2-aminoethyl)amino]-, sodium salt (1:1), polymer with 1,6-diisocyanatohexane, 1,6-hexanediol, 1,3-isobenzofurandione and 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanesulfonic acid, 2-[(2-aminoethyl)amino]-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-[(2-aminoethyl)amino]ethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[(2S,5S)-2,5-diethylphospholan-1-yl]phenyl]-1,3-dioxolane](/img/structure/B109301.png)

![2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde](/img/structure/B109310.png)